N-[(benzylamino)carbonothioyl]-3-methylbutanamide
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Overview
Description
“N-[(benzylamino)carbonothioyl]-3-methylbutanamide” is a chemical compound that likely contains a benzylamine group, a carbonothioyl group, and a 3-methylbutanamide group. Benzylamine is an organic compound consisting of a benzyl group attached to an amine functional group . Carbonothioyl refers to a carbonyl group (C=O) where the oxygen has been replaced by a sulfur atom. 3-methylbutanamide is a carboxamide that is butanamide substituted by a methyl group at position 3 .
Molecular Structure Analysis
The molecular structure of “N-[(benzylamino)carbonothioyl]-3-methylbutanamide” would be expected to contain a benzyl group, a carbonothioyl group, and a 3-methylbutanamide group . The exact structure would depend on the specific locations of these groups within the molecule .Chemical Reactions Analysis
The chemical reactions involving “N-[(benzylamino)carbonothioyl]-3-methylbutanamide” would depend on the specific conditions and reactants present. Benzylamines, for example, can undergo a variety of reactions, including N-alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-[(benzylamino)carbonothioyl]-3-methylbutanamide” would depend on its specific molecular structure . These could include properties such as melting point, boiling point, solubility, and stability .Scientific Research Applications
- N-[(benzylamino)carbonothioyl]-3-methylbutanamide can serve as a building block for designing drug delivery systems. Researchers have explored its use in creating nanoparticles with controlled release properties . These nanoparticles can encapsulate therapeutic agents and release them in response to specific triggers, such as changes in temperature or pH.
- The compound’s unique structure makes it suitable for polymerization reactions. It has been investigated in the context of reversible addition−fragmentation chain-transfer (RAFT) polymerization, leading to the synthesis of well-defined block copolymers . These copolymers find applications in areas like pressure-sensitive adhesives, thermoplastic elastomers, and coatings.
- Researchers have explored the thermoresponsive behavior of N-[(benzylamino)carbonothioyl]-3-methylbutanamide -based copolymers. These materials exhibit a reversible lower critical solution temperature (LCST) in water, which can be harnessed for applications like smart hydrogels and drug delivery systems .
- N-[(benzylamino)carbonothioyl]-3-methylbutanamide can be incorporated into enzyme-catalyzed polymerization techniques (Enz-RAFT). Enz-RAFT offers high efficiency and eco-friendliness, enabling the synthesis of well-defined polymers with complex architectures .
- The compound’s versatility allows for the creation of designer molecules and polymers. Researchers have explored tandem reactions involving N-[(benzylamino)carbonothioyl]-3-methylbutanamide , leading to the synthesis of therapeutic alkaloids and other valuable compounds .
Drug Delivery Systems
Polymer Chemistry
Temperature-Responsive Materials
Enzyme-Mediated Polymerization
Designer Molecules and Polymers
Safety and Hazards
properties
IUPAC Name |
N-(benzylcarbamothioyl)-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-10(2)8-12(16)15-13(17)14-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGRLBNKGZJYPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC(=S)NCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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